Aluminum clofibrate
Overview
Description
Aluminum clofibrate, also known as aluminum bis(2-(4-chlorophenoxy)-2-methylpropanoate) hydroxide, is a compound that belongs to the class of fibrates. It is primarily used as a lipid-lowering agent to manage hyperlipidemia and hypertriglyceridemia. The compound is a derivative of clofibric acid and is known for its ability to reduce elevated levels of triglycerides and cholesterol in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum clofibrate involves the esterification of chlorobenzene with isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst. The process involves the following steps:
- Chlorobenzene reacts with isobutyric acid in the presence of a catalyst.
- The resulting product undergoes esterification to form clofibric acid.
- Clofibric acid is then reacted with aluminum hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum clofibrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Aluminum clofibrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on lipid metabolism and its potential therapeutic applications.
Medicine: this compound is used in the treatment of hyperlipidemia and hypertriglyceridemia.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of aluminum clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. By activating PPARs, this compound increases the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides. This leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) levels .
Comparison with Similar Compounds
Clofibrate: A fibric acid derivative used to treat hyperlipidemia. It has a similar mechanism of action but differs in its chemical structure.
Gemfibrozil: Another fibrate that is used to lower lipid levels. It has a different chemical structure and pharmacokinetic properties.
Fenofibrate: A widely used fibrate with similar lipid-lowering effects but different pharmacokinetic characteristics.
Uniqueness: Aluminum clofibrate is unique due to its specific chemical structure, which includes an aluminum moiety. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other fibrates .
Properties
IUPAC Name |
aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWVMPGQVYZHCA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21AlCl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24818-79-9 | |
Record name | Aluminum clofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24818-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminium clofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALUMINUM CLOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56203T2K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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